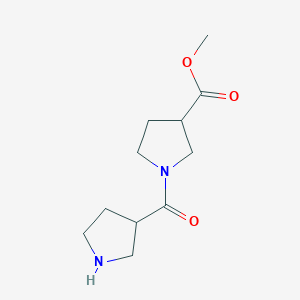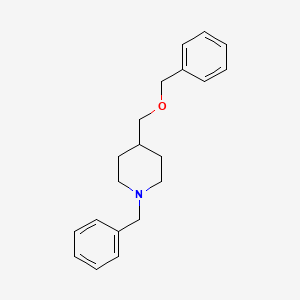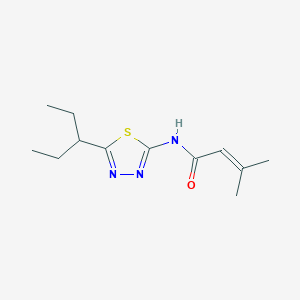
N-cyclopropyl-2,2,2-trifluoroacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-cyclopropyl-2,2,2-trifluoroacetamide” is a chemical compound with the CAS Number: 20613-19-8 . It has a molecular formula of C5H6F3NO and a molecular weight of 153.1 . It is used in the Gabriel synthesis of primary amines from halides by N-alkylation followed by cleavage of the readily-hydrolyzed trifluoroacetyl group .
Synthesis Analysis
The synthesis of “this compound” involves the Gabriel synthesis of primary amines from halides by N-alkylation . This process is followed by the cleavage of the readily-hydrolyzed trifluoroacetyl group . The synthesis allows for improved N-alkylation under phase-transfer conditions, permitting successive alkylation with different alkyl groups .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C5H6F3NO/c6-5(7,8)4(10)9-3-1-2-3/h3H,1-2H2,(H,9,10) . This code provides a unique representation of the compound’s molecular structure.It is stored at room temperature . The compound has a molecular weight of 153.1 .
Aplicaciones Científicas De Investigación
1. Trifluoroacetylation Applications
N-cyclopropyl-2,2,2-trifluoroacetamide and related compounds have been utilized in trifluoroacetylation, a process relevant in organic chemistry for modifying various functional groups. This process is particularly notable for its application in gas chromatography, where trifluoroacetamides are used for the stable and sharp elution of compounds (Donike, 1973). Additionally, trifluoroacetylated carbohydrates are analyzed using gas-liquid chromatography, demonstrating its utility in carbohydrate research (Englmaier, 1985).
2. Reactions with Alkenes and Dienes
The compound has been studied for its reactivity with alkenes and dienes in oxidative systems. These studies have led to the formation of various iodinated and fluorinated organic compounds, which are important in synthetic organic chemistry (Shainyan et al., 2015).
3. Antimicrobial and Antioxidant Properties
N-benzyl-2,2,2-trifluoroacetamide, a derivative of this compound, has been evaluated for its antimicrobial and antioxidant properties. This compound has shown promising results against certain fungi and bacteria, suggesting potential applications in drug development (Balachandran et al., 2015).
4. Synthesis of Novel Organic Compounds
The compound is used in the synthesis of various organic molecules, including cyclopropyl spirooxindoles, which are important in pharmaceutical research (Li et al., 2014). Additionally, it has been used in the synthesis of trifluoromethylated imidazo-fused N-heterocycles, demonstrating its versatility in creating complex molecules (Schäfer et al., 2017).
5. Applications in Fluorescent Probing
A ratiometric fluorescent cyanide chemosensor based on a trifluoroacetamide derivative has been developed. This application showcases the potential use of this compound derivatives in the field of chemical sensing (Yu et al., 2010).
Safety and Hazards
“N-cyclopropyl-2,2,2-trifluoroacetamide” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
Mecanismo De Acción
Mode of Action
N-cyclopropyl-2,2,2-trifluoroacetamide is involved in sequential carbon-fluorine (C–F) bond functionalizations of trifluoroacetamides . The reaction begins with the activation of a carbonyl oxygen atom by a 4-dimethylaminopyridine-boryl radical, followed by a spin-center shift to trigger the C–F bond scission . This process enables sequential generation of difluoro- and monofluoroalkyl radicals .
Biochemical Pathways
The compound’s ability to undergo sequential c–f bond functionalizations suggests it may influence pathways involving fluorinated molecules .
Result of Action
The compound’s ability to generate difluoro- and monofluoroalkyl radicals suggests it may have potential applications in the synthesis of fluorinated molecules .
Propiedades
IUPAC Name |
N-cyclopropyl-2,2,2-trifluoroacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3NO/c6-5(7,8)4(10)9-3-1-2-3/h3H,1-2H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJCUEJOVGHRAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-[3-(7-chloro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzoyl]piperazine-1-carboxylate](/img/structure/B2938321.png)
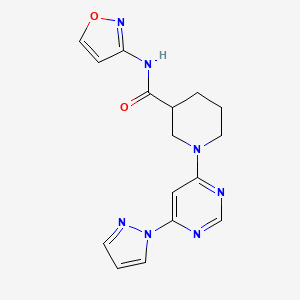
![N-[2-[(4-Fluorophenyl)sulfonyl-methylamino]ethyl]prop-2-enamide](/img/structure/B2938326.png)


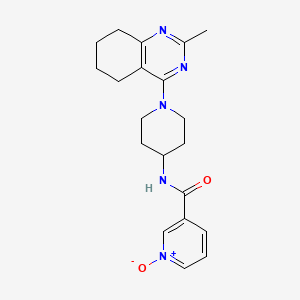

![Ethyl 4-(1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)benzoate](/img/structure/B2938332.png)

![1-[Bis(2-hydroxyethyl)amino]-3-(4-chloro-3-methylphenoxy)propan-2-ol](/img/structure/B2938334.png)
![5-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzenesulfonamide](/img/structure/B2938335.png)
